molecular formula C8H10N2O2 B12864297 N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide CAS No. 72592-16-6

N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide

Cat. No.: B12864297
CAS No.: 72592-16-6
M. Wt: 166.18 g/mol
InChI Key: FGPOKUIHYGLJRD-UHFFFAOYSA-N
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Description

N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a 3-methylisoxazole moiety. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the cyclopropane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the isoxazole or cyclopropane rings .

Scientific Research Applications

N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity to targets . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and cyclopropane-containing molecules. Examples are:

Uniqueness

N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring and the isoxazole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

72592-16-6

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-7(4-12-10-5)9-8(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11)

InChI Key

FGPOKUIHYGLJRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1NC(=O)C2CC2

Origin of Product

United States

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